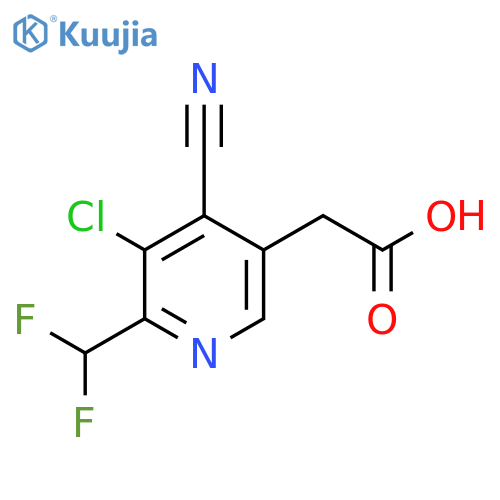Cas no 1807027-05-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid)

1807027-05-9 structure
商品名:3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid
CAS番号:1807027-05-9
MF:C9H5ClF2N2O2
メガワット:246.598007917404
CID:4869418
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid
-
- インチ: 1S/C9H5ClF2N2O2/c10-7-5(2-13)4(1-6(15)16)3-14-8(7)9(11)12/h3,9H,1H2,(H,15,16)
- InChIKey: MNKPEHPARRKFRJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=NC=C(C=1C#N)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 74
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050285-250mg |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
| Alichem | A029050285-500mg |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029050285-1g |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 1g |
$3,129.00 | 2022-03-31 |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1807027-05-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
